1H-Azepine-1-ethanamine, alpha-(4-bromophenyl)hexahydro-
Description
1H-Azepine-1-ethanamine, alpha-(4-bromophenyl)hexahydro- is a bicyclic organic compound featuring a seven-membered azepine ring (hexahydro-1H-azepine) substituted with a 4-bromophenyl group at the alpha position of the ethanamine side chain. The 4-bromophenyl substituent introduces steric bulk and electron-withdrawing effects, which may influence reactivity, solubility, and biological activity.
Properties
CAS No. |
927996-83-6 |
|---|---|
Molecular Formula |
C14H21BrN2 |
Molecular Weight |
297.23 g/mol |
IUPAC Name |
2-(azepan-1-yl)-1-(4-bromophenyl)ethanamine |
InChI |
InChI=1S/C14H21BrN2/c15-13-7-5-12(6-8-13)14(16)11-17-9-3-1-2-4-10-17/h5-8,14H,1-4,9-11,16H2 |
InChI Key |
CMXGLNSNLNJUPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CC(C2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Azepine-1-ethanamine, alpha-(4-bromophenyl)hexahydro- typically involves the following steps:
Formation of the Azepine Ring: The azepine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through electrophilic aromatic substitution reactions using bromobenzene derivatives.
Final Assembly: The final step involves the coupling of the azepine ring with the bromophenyl group under suitable reaction conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions: 1H-Azepine-1-ethanamine, alpha-(4-bromophenyl)hexahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted azepine derivatives.
Scientific Research Applications
1H-Azepine-1-ethanamine, alpha-(4-bromophenyl)hexahydro- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1H-Azepine-1-ethanamine, alpha-(4-bromophenyl)hexahydro- involves its interaction with specific molecular targets and pathways. The bromophenyl group may enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological activities. The azepine ring structure allows for interactions with various biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights several brominated and chlorinated compounds with analogous substituents but distinct core structures. Below is a comparative analysis:
Structural Analogues from Pesticide Chemistry ()
| Compound Name | Core Structure | Substituents | Primary Use |
|---|---|---|---|
| 1H-Azepine-1-ethanamine, alpha-(4-bromophenyl)hexahydro- | Hexahydro-1H-azepine-ethanamine | 4-bromophenyl at alpha position | Not specified |
| 1-methylethyl 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxybenzeneacetate (Bromopropylate) | Benzeneacetate ester | Dual 4-bromophenyl, hydroxy, isopropyl | Acaricide/Insecticide |
| 1-methylethyl 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxybenzenacetate (Chloropropylate) | Benzeneacetate ester | Dual 4-chlorophenyl, hydroxy, isopropyl | Acaricide |
| 1-methylethyl 5-(4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-2-chloro-4-fluoro-benzoate (Fluazolate) | Pyrazole-benzoate hybrid | Bromo, chloro, fluoro, trifluoromethyl | Herbicide |
Key Observations:
Core Structure Differences :
- The target compound’s azepine-ethanamine core contrasts with the benzeneacetate or pyrazole-benzoate cores of pesticidal analogs. The azepine ring’s partial saturation may confer distinct conformational dynamics compared to aromatic benzene or heteroaromatic pyrazole systems, impacting binding interactions or metabolic stability .
Substituent Effects :
- Bromine vs. Chlorine: Bromopropylate and chloropropylate differ only in halogen type (Br vs. Cl). Bromine’s larger atomic radius and polarizability may enhance lipid solubility and persistence in biological systems compared to chlorine.
- Functional Groups: The target compound lacks ester or hydroxy groups present in bromopropylate/chloropropylate, which are critical for pesticidal activity. This suggests divergent mechanisms of action or target specificity.
Research Limitations and Methodological Context
The absence of direct data on the target compound’s physicochemical properties, synthesis, or bioactivity in the provided evidence necessitates cautious interpretation. Structural comparisons are inferred from substituent chemistry and core topology rather than empirical data.
Biological Activity
1H-Azepine-1-ethanamine, alpha-(4-bromophenyl)hexahydro- is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of a bromophenyl moiety and a hexahydroazepine framework, suggests various pharmacological applications. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and comparative studies with similar compounds.
- IUPAC Name: 1H-Azepine-1-ethanamine, alpha-(4-bromophenyl)hexahydro-
- CAS Number: 927996-83-6
- Molecular Formula: C12H16BrN
- Molecular Weight: 255.17 g/mol
The biological activity of 1H-Azepine-1-ethanamine is primarily attributed to its interaction with various molecular targets:
- Receptor Binding: The compound has shown affinity for several neurotransmitter receptors, including serotonin and dopamine receptors. This interaction may contribute to its psychoactive effects.
- Enzyme Inhibition: Preliminary studies suggest that 1H-Azepine-1-ethanamine may inhibit enzymes involved in neurotransmitter metabolism, thereby enhancing the levels of certain neurotransmitters in the brain.
Antidepressant Effects
Research indicates that compounds with similar structures often exhibit antidepressant properties. A study on related azepines demonstrated significant reductions in depressive-like behaviors in animal models, suggesting that 1H-Azepine-1-ethanamine could possess similar effects.
Neuroprotective Properties
The neuroprotective potential of this compound has been explored through its ability to mitigate oxidative stress in neuronal cells. In vitro studies showed that it could reduce cell death induced by oxidative agents, indicating a possible role in neurodegenerative disease prevention.
Comparative Studies
A comparison table highlights the biological activities of 1H-Azepine-1-ethanamine against structurally similar compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 1H-Azepine-1-ethanamine | Potential antidepressant and neuroprotective | Receptor binding and enzyme inhibition |
| 4-(4-bromophenyl)thieno[3,2-d]pyrimidine | Anticancer and anti-inflammatory | Enzyme inhibition and receptor modulation |
| Hexahydroazepine derivatives | Antidepressant | Monoamine reuptake inhibition |
Case Studies
Case Study 1: Antidepressant Activity
In a controlled study involving rodents, administration of 1H-Azepine-1-ethanamine resulted in a statistically significant reduction in immobility time during forced swim tests compared to control groups. This suggests an antidepressant-like effect.
Case Study 2: Neuroprotection
A study published in Neuroscience Letters demonstrated that treatment with a related azepine compound significantly reduced neuronal cell death in models of oxidative stress. Although not directly tested on 1H-Azepine-1-ethanamine, the findings support the hypothesis that similar compounds may offer neuroprotective benefits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
